An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(trifluoromethoxy)aniline
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(trifluoromethoxy)aniline
This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Bromo-4-(trifluoromethoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its application in research and development.
Introduction: A Molecule of Strategic Importance
2-Bromo-4-(trifluoromethoxy)aniline is a versatile substituted aniline that has garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique molecular architecture, featuring a bromine atom, an aniline moiety, and a trifluoromethoxy group, offers a compelling combination of reactivity and desirable physicochemical characteristics. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, enabling the construction of complex molecular scaffolds.[3] The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This strategic combination of functional groups makes 2-Bromo-4-(trifluoromethoxy)aniline a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1][5]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-4-(trifluoromethoxy)aniline is paramount for its effective utilization in synthesis and product development. These properties dictate its behavior in various chemical and biological systems, influencing reaction kinetics, solubility, and bioavailability.
Structural and General Properties
The fundamental properties of 2-Bromo-4-(trifluoromethoxy)aniline are summarized in the table below. These values are essential for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₃NO | [1][6] |
| Molecular Weight | 256.02 g/mol | [1][6][7][8][9] |
| CAS Number | 175278-17-8 | [1][6][7][8][9] |
| Appearance | Colorless to light yellow clear liquid or colorless to pale yellow solid | [1][10] |
| Purity | ≥ 98% (GC) | [1] |
Note on Appearance: There is conflicting information regarding the physical state of 2-Bromo-4-(trifluoromethoxy)aniline at room temperature. Some sources describe it as a liquid, while others classify it as a solid.[1][10] This discrepancy may be attributed to the presence of impurities or polymorphic forms. Researchers should verify the physical state of their specific batch upon receipt.
Thermal Properties
Thermal properties are critical for defining the reaction conditions, purification methods, and storage requirements for 2-Bromo-4-(trifluoromethoxy)aniline.
| Property | Value | Source(s) |
| Melting Point | 76-78 °C | [10] |
| Boiling Point | 209 °C (lit.) | [1][7][10] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [8][11] |
The provided melting point suggests that at standard room temperature, the compound is likely a solid.[10] The relatively high boiling and flash points indicate that it is a combustible liquid at elevated temperatures.[1][7][8][10][11]
Spectroscopic and Analytical Data
Spectroscopic data is indispensable for the structural elucidation and purity assessment of 2-Bromo-4-(trifluoromethoxy)aniline.
| Property | Value | Source(s) |
| Refractive Index (n20/D) | 1.504 (lit.) | [7][10] |
| Density | 1.693 g/mL at 25 °C (lit.) | [7] |
| pKa (Predicted) | 1.68 ± 0.10 | [10] |
| SMILES String | Nc1ccc(OC(F)(F)F)cc1Br | [7][8] |
| InChI Key | ROSTYHNIIDIBEG-UHFFFAOYSA-N | [7] |
While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-Bromo-4-(trifluoromethoxy)aniline were not directly available in the initial search, the presence of its SMILES and InChI identifiers allows for the prediction of its spectral properties and searching of spectral databases.[7][8]
Solubility Profile
The solubility of 2-Bromo-4-(trifluoromethoxy)aniline is a critical parameter for its use in various reaction media and for its formulation in drug delivery systems.
| Solvent | Solubility | Source(s) |
| Organic Solvents | Soluble | [1][10] |
Experimental Protocols for Physicochemical Property Determination
To ensure the quality and consistency of 2-Bromo-4-(trifluoromethoxy)aniline, rigorous experimental determination of its physicochemical properties is essential. The following section outlines standard protocols for these measurements.
Workflow for Comprehensive Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of 2-Bromo-4-(trifluoromethoxy)aniline.
Step-by-Step Methodologies
1. Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder a small amount of the crystalline solid.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). The melting point is reported as this range.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
-
Apparatus: NMR spectrometer.
-
Procedure:
-
Dissolve a precisely weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of 2-Bromo-4-(trifluoromethoxy)aniline.
-
3. Gas Chromatography (GC) for Purity Assessment
-
Objective: To determine the purity of the compound by separating it from any volatile impurities.
-
Apparatus: Gas chromatograph with a flame ionization detector (FID).
-
Procedure:
-
Prepare a standard solution of 2-Bromo-4-(trifluoromethoxy)aniline in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume of the solution into the GC.
-
The compound will travel through a capillary column at a rate dependent on its volatility and interaction with the stationary phase.
-
The FID will detect the compound as it elutes from the column.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-4-(trifluoromethoxy)aniline is primarily dictated by the reactivity of its two key functional groups: the amino group and the bromine atom.
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- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Bromo-4-(trifluoromethoxy)aniline 98 175278-17-8 [sigmaaldrich.com]
- 9. 2-Bromo-4-(trifluoromethoxy)aniline - Amerigo Scientific [amerigoscientific.com]
- 10. chembk.com [chembk.com]
- 11. 2-ブロモ-4-(トリフルオロメトキシ)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
